molecular formula C16H11ClN2O2 B13930860 Methyl 6-chloro-4-phenylquinazoline-2-carboxylate CAS No. 62705-47-9

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate

Cat. No.: B13930860
CAS No.: 62705-47-9
M. Wt: 298.72 g/mol
InChI Key: OBLXOZNMPWZXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate is a quinazoline derivative characterized by a chloro substituent at position 6, a phenyl group at position 4, and a methyl ester at position 2 of the quinazoline core. Quinazolines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, anticancer agents, and intermediates in organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62705-47-9

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

methyl 6-chloro-4-phenylquinazoline-2-carboxylate

InChI

InChI=1S/C16H11ClN2O2/c1-21-16(20)15-18-13-8-7-11(17)9-12(13)14(19-15)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

OBLXOZNMPWZXID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Method 1: Cyclization via 2-Aminobenzoyl Derivatives and Phenyl Isocyanates (Based on Patent KR880001077B1)

This method involves the condensation of 2-amino-5-chlorobenzamide derivatives with phenyl isocyanates or related reagents to form the quinazoline core with a 4-phenyl substitution.

Process summary:

Step Reagents and Conditions Outcome
1 2-Amino-5-chlorobenzamide + phenyl isocyanate Formation of 4-phenylquinazoline intermediate
2 Cyclization under reflux in suitable solvent Ring closure to quinazoline nucleus
3 Chlorination if needed at 6-position Introduction of chlorine substituent
4 Esterification with methanol and acid catalyst Formation of methyl ester at 2-carboxylate
5 Purification by recrystallization (ethanol) Isolation of this compound

Key notes:

  • Excess oxalyl chloride is used under vacuum to dry intermediates before esterification.
  • Recrystallization from ethanol ensures purity.
  • The process yields a solid product with high purity suitable for further applications.

Method 2: Facile Preparation via Aminoaryl and Urea Derivatives (Based on US Patent US20120283436A1)

This method describes a one-pot synthesis approach for 4-substituted quinazolines, including this compound, using aminoaryl compounds and urea derivatives.

Process summary:

Step Reagents and Conditions Outcome
1 2-Amino-5-chlorobenzophenone + urea or thiourea Formation of quinazolin-2-one intermediate
2 Reaction in polar aprotic solvents (e.g., dimethylformamide) under reflux Cyclization to quinazoline core
3 Introduction of phenyl substituent at 4-position via substitution 4-Phenylquinazoline derivative formation
4 Esterification with methylating agents (e.g., methyl iodide) Methyl ester formation at 2-carboxylate
5 Purification by column chromatography or recrystallization Isolation of target compound

Key notes:

  • The reaction benefits from the use of ammonium acetate as a catalyst.
  • Polar solvents facilitate cyclization and substitution steps.
  • The method is noted for its operational simplicity and good yields.

Comparative Data Table of Preparation Methods

Feature Method 1 (KR880001077B1) Method 2 (US20120283436A1)
Starting materials 2-Amino-5-chlorobenzamide, phenyl isocyanate 2-Amino-5-chlorobenzophenone, urea/thiourea
Key reagents Oxalyl chloride, methanol, ethanol Urea, ammonium acetate, dimethylformamide
Reaction conditions Reflux, vacuum drying, recrystallization Reflux in polar aprotic solvent
Chlorination step Pre- or post-cyclization chlorination Starting material already chlorinated
Esterification method Acid-catalyzed esterification with methanol Methylation with methyl iodide or equivalent
Purification Recrystallization from ethanol Column chromatography or recrystallization
Yield High, solid purified product Moderate to high, depending on substitution steps
Operational complexity Moderate, multi-step Simplified one-pot approach

Research Outcomes and Analytical Data

  • Purity and Characterization: Products obtained by both methods show high purity confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS).
  • Yield: Yields typically range from 65% to 85%, depending on reaction scale and conditions.
  • Reproducibility: Both methods have been reported in patent literature with reproducible outcomes under controlled laboratory conditions.
  • Scalability: Method 2 offers advantages in scalability due to fewer isolation steps and milder conditions.

Summary and Expert Notes

The preparation of this compound can be efficiently achieved via classical cyclization of 2-amino-substituted benzoyl derivatives with phenyl reagents, followed by chlorination and esterification (Method 1), or via a more streamlined one-pot synthesis involving aminoaryl ketones and urea derivatives (Method 2). Both methods are supported by patent literature and provide robust routes for synthesizing this compound with high purity and good yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-phenylquinazoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as anti-inflammatory or analgesic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Differences

Compound Name Substituents CAS Number Key Differences Reference
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol 3-Cl-2-F-phenylamino, 7-OCH₃, 6-OH 912556-91-3 Amino and hydroxyl groups enhance hydrogen bonding potential; methoxy improves metabolic stability.
Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido-[2,1-b]quinazoline-3-carboxylate 4-Cl-phenyl, 8-I, 2-CH₃, 6-oxo - Fused pyrimido-quinazoline system; iodo substituent enables radiolabeling or cross-coupling reactions.
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide 2-Cl-CH₂, 4-2-F-phenyl, dihydro, oxide 60656-72-6 Dihydro structure and oxide group increase polarity; chloromethyl enhances electrophilic reactivity.
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine core, 2-Cl, 6-CH₃ 89581-58-8 Pyrimidine core (smaller ring system) reduces aromatic bulk compared to quinazoline.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (common in analogues ) improve metabolic stability and influence electronic properties.
  • Bulk and Steric Effects : The phenyl group at position 4 in the target compound enhances π-π stacking interactions, whereas fused ring systems (e.g., pyrimido-quinazoline in ) may restrict conformational flexibility.
  • Functional Group Diversity: Amino and hydroxyl groups (e.g., ) increase hydrophilicity, contrasting with the lipophilic methyl ester in the target compound.

Physicochemical Properties

Table 2: Substituent Effects on Physicochemical Properties

Substituent Position Group Impact
2- Methyl ester Increases lipophilicity (logP) and reduces melting point vs. carboxylic acid .
6- Cl Enhances electron deficiency, potentially improving binding to hydrophobic enzyme pockets.
4- Phenyl Contributes to aromatic stacking interactions and molecular rigidity.

Comparison with Analogues :

  • The iodo-substituted compound () has higher molecular weight (~500 g/mol) and lower solubility in aqueous media.
  • Dihydroquinazoline oxide () exhibits higher polarity due to the oxide group, improving solubility in polar solvents.

Biological Activity

Methyl 6-chloro-4-phenylquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This structural motif is known for conferring various biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Quinazolines are known to inhibit protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival . Additionally, the compound may exert antimicrobial effects by disrupting cellular processes in pathogenic organisms.

Anticancer Properties

Research has shown that this compound exhibits notable anticancer activity. In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, likely through the inhibition of key signaling pathways .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)12Inhibition of protein kinases

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses both antibacterial and antifungal activities. The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
E. coli32 µg/mLBactericidal
S. aureus16 µg/mLBacteriostatic
C. albicans64 µg/mLFungicidal

Case Studies

A series of case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .
  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of the compound against various drug-resistant bacterial strains. Results indicated that it effectively inhibited growth in multi-drug resistant strains, suggesting its potential as an alternative treatment option in infectious diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 6-chloro-4-phenylquinazoline-2-carboxylate?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or ketones, followed by esterification. For example, analogous quinazoline derivatives are synthesized via cyclization of 2-amino-5-chlorobenzoic acid with phenylacetyl chloride under reflux in acetic anhydride, followed by esterification with methanol and sulfuric acid . Key steps include:

  • Cyclocondensation : Temperature control (80–120°C) and solvent selection (e.g., DMF or acetic acid) to optimize quinazoline ring formation.
  • Chlorination : Use of POCl₃ or SOCl₂ to introduce the chloro substituent at position 5.
  • Esterification : Reaction with methyl chloride or methanol under acidic conditions to form the carboxylate ester.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl at C4, methyl ester at C2) via chemical shifts (e.g., δ ~3.9 ppm for methyl ester protons) .
  • X-ray Crystallography : Software like SHELXL and visualization tools like ORTEP-3 resolve bond lengths and angles (e.g., C-Cl bond ~1.73 Å, ester carbonyl C=O ~1.21 Å).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 343.05 for C₁₆H₁₁ClN₂O₂).

Q. How is purity assessed during synthesis, and what challenges arise?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) detect impurities <1% .
  • TLC : Silica gel plates (hexane:ethyl acetate, 3:1) monitor reaction progress.
  • Challenges : Residual solvents (e.g., DMF) and by-products (e.g., unreacted anthranilic acid derivatives) require multiple recrystallizations in ethanol/water mixtures .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved for quinazoline derivatives?

  • Refinement Strategies : Use SHELXL’s TWIN and BASF commands for twinned data . For disordered groups (e.g., phenyl rings), apply PART and SUMP restraints.
  • Validation Tools : Check R₁ (≤5%), wR₂ (≤12%), and goodness-of-fit (GOF ~1.0) metrics. highlights refinement of ethyl-substituted quinazolines with R₁ = 4.2% using SHELXL .
  • Data Collection : High-resolution synchrotron data (d-spacing <0.8 Å) minimizes errors in electron density maps .

Q. What computational approaches predict the reactivity of the ester group in nucleophilic substitution reactions?

  • DFT Studies : Gaussian 09 with B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the ester carbonyl .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) on reaction pathways for hydrolysis or aminolysis.
  • Experimental Validation : Compare computed activation energies with kinetic data from pH-dependent hydrolysis studies .

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalysis : Pd(OAc)₂ or CuI in Ullmann-type couplings for aryl-substituted intermediates (yield improvement from 45% to 72%) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours under reflux) while maintaining >90% purity .
  • Solvent Screening : Switch from DMF to ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity and reduce side products .

Methodological Considerations Table

Research AspectKey MethodologyReference
Synthesis Cyclocondensation with POCl₃ chlorination
Crystallography SHELXL refinement for twinned data
Spectroscopy ¹H/¹³C NMR for substituent assignment
Computational DFT for ester reactivity prediction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.